molecular formula C6H10ClF2N3 B2817574 [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine CAS No. 1431969-89-9

[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine

Cat. No.: B2817574
CAS No.: 1431969-89-9
M. Wt: 197.61
InChI Key: WJZZEWMWFKYRLG-UHFFFAOYSA-N
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Description

Chemical Context and Structural Framework

Molecular Architecture

[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methylamine (IUPAC name: 2,2-difluoro-N-[(1-methylpyrazol-4-yl)methyl]ethanamine) consists of a pyrazole ring substituted at the 1-position with a 2,2-difluoroethyl group (-CH2CF2) and at the 4-position with a methylamine moiety (-CH2NH2). The molecular formula C7H11F2N3 corresponds to a molecular weight of 175.18 g/mol . The SMILES notation CN1C=C(C=N1)CNCC(F)F clarifies the connectivity: a pyrazole ring (positions 1–4) with methyl (N1), difluoroethyl (N1), and methylamine (C4) substituents.

Table 1: Key Structural and Electronic Properties
Property Value
Molecular Formula C7H11F2N3
Molecular Weight 175.18 g/mol
Hydrogen Bond Donors 1 (amine)
Hydrogen Bond Acceptors 3 (pyrazole N, amine)
Topological Polar Surface Area 38.5 Ų
LogP (Predicted) 1.2

The difluoroethyl group introduces strong electronegativity at the pyrazole’s nitrogen, reducing basicity at the amine (predicted pKa ~8.5) compared to non-fluorinated analogs (pKa ~10.2). This electronic modulation enhances solubility in polar aprotic solvents while retaining sufficient lipophilicity for membrane permeability.

Stereochemical Considerations

The compound lacks chiral centers, as confirmed by its symmetric difluoroethyl group and planar pyrazole ring. However, rotational barriers around the C-N bonds may influence conformational preferences in solution, affecting interactions with biological targets.

Significance of Difluoroethyl-Substituted Pyrazoles in Chemical Research

Electronic and Steric Effects

The 2,2-difluoroethyl group serves as a bioisostere for hydroxyl or methyl groups, offering unique steric and electronic profiles. Fluorine’s high electronegativity withdraws electron density from the pyrazole ring, stabilizing charge distributions and altering dipole moments. This stabilization is critical in drug design, where fluorine substitution often improves metabolic stability and binding affinity.

Comparative Analysis of Pyrazole Derivatives
Compound Substituent LogP pKa (Amine)
This compound -CH2CF2, -CH2NH2 1.2 8.5
[1-Methyl-1H-pyrazol-4-yl]methylamine -CH3, -CH2NH2 0.7 9.8
[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methylamine -CH2CH2F, -CH2NH2 0.9 9.1

Data derived from PubChem and ChemSpider highlight how difluoroethylation lowers basicity and increases lipophilicity relative to monofluoro or non-fluorinated analogs. These properties are advantageous for optimizing pharmacokinetic profiles in drug candidates.

Applications in Catalysis and Material Science

Difluoroethylated pyrazoles act as ligands in transition-metal catalysis. The fluorine atoms enhance Lewis acidity at metal centers, improving catalytic efficiency in cross-coupling reactions. Additionally, their rigid pyrazole cores facilitate the design of metal-organic frameworks (MOFs) with tailored pore geometries.

Overview of Pyrazole Scaffold in Medicinal and Agrochemical Research

Medicinal Chemistry

Pyrazole derivatives are privileged structures in drug discovery due to their versatility in mimicking purine bases and interacting with biological targets. This compound’s methylamine group serves as a hydrogen bond donor, enabling interactions with enzymes or receptors. For example:

  • Kinase Inhibition : Pyrazole amines inhibit ATP-binding pockets in kinases, a mechanism leveraged in oncology therapeutics.
  • Neurotransmitter Modulation : Structural analogs act as serotonin receptor ligands, demonstrating potential in treating CNS disorders.
Table 2: Pyrazole-Based Drugs and Targets
Drug/Target Therapeutic Area Mechanism
Celecoxib Inflammation COX-2 Inhibition
Crizotinib Oncology ALK/ROS1 Inhibition
[Target Compound] Under Investigation Kinase/Receptor Modulation

Agrochemical Applications

Pyrazole derivatives are integral to herbicide and pesticide development. The methylamine group in this compound can be functionalized to enhance soil persistence or target specificity. For instance:

  • Herbicidal Activity : Pyrazole carboxamides disrupt plant acetolactate synthase, a key enzyme in branched-chain amino acid synthesis.
  • Insecticidal Properties : Fluorinated pyrazoles exhibit increased photostability, prolonging field efficacy.

Materials Science

Functionalized pyrazoles contribute to advanced materials:

  • Coordination Polymers : Pyrazole amines chelate metal ions, forming polymers with applications in gas storage and separation.
  • Luminescent Materials : Europium(III) complexes with pyrazole ligands emit strong red light, useful in OLED technologies.

Properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-3-5(1-9)2-10-11;/h2-3,6H,1,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZZEWMWFKYRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the compound is typically prepared through a series of organic reactions that ensure high purity and yield. The exact synthetic route may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and molecular interactions.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine

  • Structure : Lacks the methylamine group at the 4-position.
  • Molecular formula : C₅H₇F₂N₃
  • CAS : 1006333-08-9
  • Applications : Used as a building block for anticancer agents .

1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine

  • Structure : Methyl substitution at the 3-position instead of 4-position.
  • Molecular formula : C₆H₉F₂N₃
  • Molecular weight : 177.16 g/mol
  • Purity : 95%
  • Key difference : Altered substitution pattern affects binding affinity in kinase inhibitors .

1-(2,2-Difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine

  • Structure : Incorporates a pyrrolidinyl carbonyl group at the 4-position.
  • Molecular formula : C₁₀H₁₄F₂N₄O
  • Molecular weight : 244.24 g/mol
  • Properties : Predicted density (1.50 g/cm³) and boiling point (431.3°C)
  • Applications: Potential use in protease inhibition due to the carbonyl group .

Functionalized Amine Derivatives

[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl(methyl)amine

  • Structure : Methyl group attached to the amine nitrogen.
  • CAS : 1343036-98-5
  • Key difference : Increased lipophilicity compared to the primary amine, enhancing membrane permeability .

(2,2-Difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

  • Structure : 1,3-Dimethylpyrazole with a difluoroethylamine side chain.
  • Molecular formula : C₈H₁₃F₂N₃
  • Molecular weight : 189.21 g/mol
  • Applications : Explored in agrochemicals for pest control .

Heterocyclic Variants

1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine

  • Structure : Replaces pyrazole with a 1,2,4-triazole ring.
  • Molecular formula : C₄H₆F₂N₄
  • CAS: Not specified
  • Key difference : Triazole’s hydrogen-bonding capacity alters target selectivity .

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride

  • Structure : Difluoromethyl and 2-methylphenyl substitutions.
  • Molecular formula : C₁₁H₁₂F₂N₃·HCl
  • Applications : Investigated in material science and as a kinase inhibitor intermediate .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Feature
[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methylamine C₅H₈F₂N₃ 164.14 1343036-98-5 >95% Primary amine, kinase inhibitor
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine C₅H₇F₂N₃ 163.13 1006333-08-9 N/A Unsubstituted amine
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine C₆H₉F₂N₃ 177.16 1160246-50-3 95% 3-position methyl
1-(2,2-Difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine C₁₀H₁₄F₂N₄O 244.24 2171317-54-5 N/A Carbonyl functionalization

Biological Activity

The compound [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19F2N5
  • Molecular Weight : 283.32 g/mol
  • IUPAC Name : N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(1-propylpyrazol-4-yl)methanamine
  • Canonical SMILES : CCCN1C=C(C=N1)CNCC2=CN(N=C2)CC(F)F

The presence of the difluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoroethyl and propyl groups increase its binding affinity to enzymes or receptors, which may modulate their activity and influence cellular processes such as proliferation and apoptosis. For instance, studies indicate that similar pyrazole compounds can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The most potent derivatives demonstrated IC50 values significantly lower than those of established chemotherapeutics like sorafenib .

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity. In vitro studies have indicated that it may inhibit the growth of certain bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

StudyFindings
Design and Synthesis of Pyrazole Derivatives A series of pyrazole compounds were synthesized and tested for anticancer activity. The most promising candidates showed significant inhibition of cell proliferation in HeLa cells (IC50 values ranging from 0.37 to 0.95 µM) .
Biological Evaluation of Pyrazoles A review highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory and analgesic effects, suggesting potential therapeutic applications in pain management .
Mechanistic Studies Mechanistic studies revealed that certain pyrazole derivatives could modulate signaling pathways involved in cell survival and apoptosis, providing insights into their anticancer mechanisms.

Q & A

Q. What are the common synthetic routes for preparing [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine, and how is purity ensured?

The synthesis typically involves:

  • Nucleophilic substitution : Reacting a pyrazole derivative (e.g., 4-aminopyrazole) with 2,2-difluoroethyl halides under basic conditions to introduce the difluoroethyl group .
  • Methylamine functionalization : Subsequent reaction with methylamine or its precursors to attach the methylamine moiety.
  • Purification : Column chromatography or recrystallization is used to isolate the compound. Purity is verified via HPLC (>95%) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • ¹H/¹³C NMR : Identify signals for the pyrazole ring (δ ~7.5–8.0 ppm for aromatic protons), difluoroethyl group (δ ~4.5–5.5 ppm for -CF₂CH₂-), and methylamine (δ ~2.5–3.0 ppm for -CH₂NH₂) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 176.13 for C₆H₉F₂N₃) .
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its potential bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases due to pyrazole's affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
  • Microbial growth inhibition : Evaluate antibacterial/antifungal activity via broth microdilution (MIC values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and reduce side reactions .
  • Temperature control : Maintain 60–80°C during substitution to balance reaction rate and selectivity .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to improve yield and reduce byproducts. Monitor via GC-MS or HPLC .

Q. What computational strategies are effective in predicting target interactions and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs, focusing on hydrogen bonds with the pyrazole ring and hydrophobic interactions with the difluoroethyl group .
  • ADMET prediction : Tools like SwissADME assess logP (~1.5–2.0), solubility (<10 µg/mL), and cytochrome P450 interactions to prioritize lead optimization .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅0 curves) to confirm potency discrepancies .
  • Structural analogs comparison : Compare activity with derivatives (e.g., replacing difluoroethyl with chloroethyl) to identify critical functional groups .
  • Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in bioactivity across similar pyrazoles .

Q. What advanced analytical methods can elucidate degradation pathways under physiological conditions?

  • LC-HRMS : Track degradation products in simulated gastric fluid (pH 2.0) or plasma, identifying hydrolysis of the difluoroethyl group as a primary pathway .
  • Stability studies : Use accelerated stability testing (40°C/75% RH) with NMR to monitor structural integrity over time .

Methodological Guidelines

  • Synthesis Optimization : Prioritize reaction scalability by transitioning from batch to flow chemistry for improved yield reproducibility .
  • Data Interpretation : Cross-validate spectral data with computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguous peaks .
  • Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval due to unapproved status .

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